3-Furancarbonitrile, 5-(bromoacetyl)-

Description

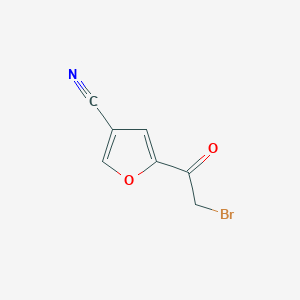

3-Furancarbonitrile, 5-(bromoacetyl)- is a furan-based heterocyclic compound featuring a nitrile group at the 3-position and a bromoacetyl substituent at the 5-position. The bromoacetyl group (-COCH₂Br) is a reactive moiety widely used in organic synthesis, particularly in alkylation and coupling reactions. This compound’s structure enables its participation in nucleophilic substitutions, where the bromine atom acts as a leaving group, facilitating bond formation with amines, thiols, or other nucleophiles .

For example, α-bromoacetyl derivatives are commonly synthesized via bromoacetylation of precursor molecules using reagents like bromoacetyl bromide or 1-(bromoacetyl)pyrene under basic conditions (e.g., potassium carbonate in acetonitrile) . Similar strategies could apply to functionalizing the furan backbone.

Applications: Bromoacetyl-substituted compounds are pivotal in medicinal chemistry (e.g., generating kinase inhibitors or antimicrobial agents) and materials science (e.g., fluorophore conjugation for sensors) . The nitrile group enhances polarity and may influence binding interactions in bioactive molecules.

Properties

CAS No. |

133674-68-7 |

|---|---|

Molecular Formula |

C7H4BrNO2 |

Molecular Weight |

214.02 g/mol |

IUPAC Name |

5-(2-bromoacetyl)furan-3-carbonitrile |

InChI |

InChI=1S/C7H4BrNO2/c8-2-6(10)7-1-5(3-9)4-11-7/h1,4H,2H2 |

InChI Key |

BLWAZLHJQWGVBH-UHFFFAOYSA-N |

SMILES |

C1=C(OC=C1C#N)C(=O)CBr |

Canonical SMILES |

C1=C(OC=C1C#N)C(=O)CBr |

Synonyms |

3-Furancarbonitrile, 5-(bromoacetyl)- (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues of 3-Furancarbonitrile, 5-(bromoacetyl)-, highlighting differences in substituents and applications:

*Calculated molecular weight based on formula.

Reactivity and Functional Group Analysis

- Bromoacetyl Group: Shared with 4-bromoacetyl-3-fluorophenylboronic acid and 5-(bromoacetyl)-2-oxoindoline, this group enables nucleophilic substitutions. However, the electronic environment of the parent scaffold (e.g., furan vs. phenylboronic acid) modulates reactivity. For example, the electron-withdrawing boronic acid in 4-bromoacetyl-3-fluorophenylboronic acid enhances electrophilicity at the bromoacetyl site, favoring cross-coupling reactions .

Nitrile Group :

- The nitrile in 3-Furancarbonitrile, 5-(bromoacetyl)- contrasts with the aldehyde in 5-(difluoromethyl)-3-furancarboxaldehyde. Nitriles are less electrophilic but can participate in cycloadditions or serve as hydrogen bond acceptors, whereas aldehydes are more reactive toward nucleophilic additions .

- Aminomethyl vs. Bromoacetyl: Replacing bromoacetyl with aminomethyl (as in 5-(aminomethyl)furan-3-carbonitrile hydrochloride) shifts reactivity from electrophilic to nucleophilic, enabling peptide coupling or chelation-based applications .

Stability and Handling

- Bromoacetyl compounds generally require cold storage (0–6°C) to prevent decomposition, as noted for 4-bromoacetyl-3-fluorophenylboronic acid .

- The nitrile group in 3-Furancarbonitrile, 5-(bromoacetyl)- may enhance stability compared to aldehydes or amines, which are prone to oxidation or hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.